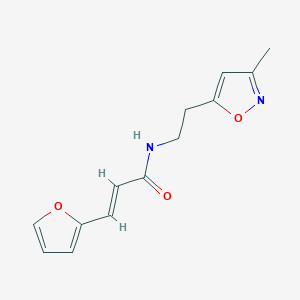

(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methodologies for compounds similar to "(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide" often involve green chemistry approaches, such as microwave-assisted synthesis, and may utilize marine and terrestrial fungi for enantioselective reactions. For example, the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and fungal strains for ene-reduction has been documented, highlighting the innovative approaches in organic synthesis (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing furan and acrylamide units has been extensively studied, including their crystallographic analysis. X-ray diffraction data of related compounds provide insights into their crystalline structures and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity (Sandoval et al., 2012).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including C-H bond activation/borylation reactions catalyzed by metal complexes. Such reactions are pivotal for functionalizing molecules and creating new bonds, significantly expanding the utility of furan-containing compounds in organic synthesis (Hatanaka et al., 2010).

Applications De Recherche Scientifique

1. Green Chemistry Synthesis and Fungal Biotransformation

A study reported the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a closely related compound, using microwave radiation and fungal strains like Penicillium citrinum and Aspergillus sydowii. This process led to the enantioselective production of a compound with a CN-bearing stereogenic center, highlighting the potential of such compounds in green chemistry applications (Jimenez et al., 2019).

2. Cytotoxic Agents in Cancer Research

Another research focused on the development of a series of 2-phenylacrylamides, including furan-based compounds, as broad-spectrum cytotoxic agents against various cancer cell lines. This highlights the potential therapeutic application of such compounds in oncology (Tarleton et al., 2013).

3. Metal Chelation Properties

Studies on transition metal chelates derived from benzofuran-based compounds, including oxadiazole combined molecules, have been conducted to evaluate their chelating properties. This demonstrates the relevance of furan derivatives in metal chelation studies (Varde & Acharya, 2017).

4. Potential Antiviral Applications

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, a similar compound, was found to suppress the enzymatic activities of SARS coronavirus helicase. This suggests a potential application in developing antiviral agents, especially against coronaviruses (Lee et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAGBLLXATYFNP-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)

![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)